Desmethyl-YM 298198

Descripción general

Descripción

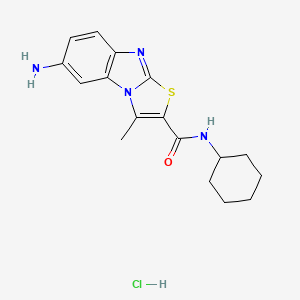

Desmetil-YM 298198 es un compuesto derivado de YM 298198, conocido por su función como antagonista selectivo del receptor metabotrópico de glutamato tipo 1 (mGluR1). Este receptor forma parte del grupo I de los receptores metabotrópicos de glutamato, que están acoplados a Gq/11 y activan la fosfolipasa C. Desmetil-YM 298198 ha mostrado potencial en diversas aplicaciones de investigación científica, particularmente en el campo de la neurociencia .

Métodos De Preparación

La síntesis de Desmetil-YM 298198 implica varios pasos, comenzando con la preparación de la estructura central, 6-amino-N-ciclohexil-3-metiltiazolo[3,2-a]benzimidazol-2-carboxamida. La ruta sintética suele incluir los siguientes pasos:

Formación del núcleo de Tiazolo[3,2-a]benzimidazol: Esto implica la ciclación de precursores adecuados en condiciones controladas.

Aminación: Introducción del grupo amino en la posición 6.

N-Ciclohexilación: Adición del grupo ciclohexilo al átomo de nitrógeno.

Formación de la carboxamida: Introducción del grupo carboxamida en la posición 2.

Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, utilizando a menudo equipos de síntesis automatizados y medidas estrictas de control de calidad .

3. Análisis de las reacciones químicas

Desmetil-YM 298198 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución comunes incluyen la sustitución nucleofílica, donde los nucleófilos como los iones hidróxido reemplazan los grupos funcionales.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede conducir a la formación de aminas .

Análisis De Reacciones Químicas

Desmethyl-YM 298198 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions replace functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Aplicaciones Científicas De Investigación

Desmetil-YM 298198 tiene varias aplicaciones de investigación científica:

Neurociencia: Se utiliza para estudiar el papel de mGluR1 en los trastornos neurológicos y la modulación del dolor.

Desarrollo de fármacos: Desmetil-YM 298198 sirve como un compuesto líder para desarrollar nuevos agentes terapéuticos dirigidos a mGluR1.

Mecanismo De Acción

Desmetil-YM 298198 ejerce sus efectos antagonizando selectivamente y de forma no competitiva a mGluR1. Esta inhibición evita la activación de las vías de señalización descendentes, como la vía de la fosfolipasa C, que participa en la liberación de calcio intracelular y la activación de la proteína quinasa C. Al bloquear estas vías, Desmetil-YM 298198 puede modular la excitabilidad neuronal y la transmisión sináptica, lo que lleva a sus efectos farmacológicos observados .

Comparación Con Compuestos Similares

Desmetil-YM 298198 se compara con otros antagonistas de mGluR1, como:

YM 298198: El compuesto principal del que se deriva Desmetil-YM 298198. Comparte propiedades farmacológicas similares, pero difiere en su estructura química.

JNJ-16259685: Otro antagonista selectivo de mGluR1 con una estructura química y un perfil farmacocinético diferentes.

CPCCOEt: Un antagonista no competitivo de mGluR1 con propiedades y efectos de unión distintos.

Desmetil-YM 298198 es único debido a su alta afinidad, selectividad y antagonismo no competitivo de mGluR1, lo que lo convierte en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

7-amino-N-cyclohexyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS.ClH/c1-10-15(16(22)19-12-5-3-2-4-6-12)23-17-20-13-8-7-11(18)9-14(13)21(10)17;/h7-9,12H,2-6,18H2,1H3,(H,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKZWXJQIDXGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)NC4CCCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate](/img/structure/B1662524.png)